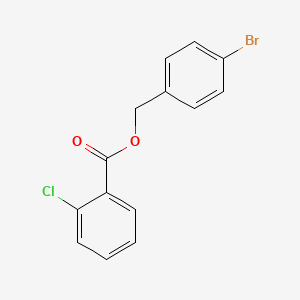

4-bromobenzyl 2-chlorobenzoate

CAS No.:

Cat. No.: VC11017661

Molecular Formula: C14H10BrClO2

Molecular Weight: 325.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H10BrClO2 |

|---|---|

| Molecular Weight | 325.58 g/mol |

| IUPAC Name | (4-bromophenyl)methyl 2-chlorobenzoate |

| Standard InChI | InChI=1S/C14H10BrClO2/c15-11-7-5-10(6-8-11)9-18-14(17)12-3-1-2-4-13(12)16/h1-8H,9H2 |

| Standard InChI Key | CAMNWTDKXDPDKH-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C(=O)OCC2=CC=C(C=C2)Br)Cl |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)OCC2=CC=C(C=C2)Br)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

4-Bromobenzyl 2-chlorobenzoate is an ester formed through the condensation of 4-bromobenzyl alcohol and 2-chlorobenzoic acid. Its molecular formula is C₁₄H₁₀BrClO₂, with a calculated molecular weight of 333.59 g/mol. The compound features:

-

A bromine atom at the para position of the benzyl group.

-

A chlorine atom at the ortho position of the benzoate moiety.

The spatial arrangement of these substituents influences its crystallographic behavior and reactivity. For example, related esters such as 2-chloro-4-fluorobenzyl 2-acetoxybenzoate exhibit monoclinic crystal systems with unit cell parameters a = 25.653 Å, b = 8.368 Å, and c = 13.809 Å . While direct crystallographic data for 4-bromobenzyl 2-chlorobenzoate is unavailable, analogous compounds suggest a similar packing arrangement dominated by halogen-mediated intermolecular interactions.

Synthetic Methodologies

Precursor Synthesis: 2-Chlorobenzoic Acid and Derivatives

The benzoate moiety of the compound originates from 2-chlorobenzoic acid, a precursor synthesized via regioselective bromination and chlorination. Patent CN110002989B describes a high-selectivity route to 5-bromo-2-chlorobenzoic acid using N-bromosuccinimide (NBS) in a sulfuric acid system, achieving 85% yield and >99.5% purity by suppressing the formation of the 4-bromo isomer . This method employs sodium sulfite as a catalyst to direct bromination to the para position relative to the carboxylic acid group, a strategy potentially applicable to synthesizing 2-chlorobenzoic acid derivatives.

Esterification Pathways

The esterification of 2-chlorobenzoic acid with 4-bromobenzyl alcohol likely follows classical approaches:

-

Fischer esterification: Acid-catalyzed (e.g., H₂SO₄) reflux of the acid and alcohol.

-

Steglich esterification: Use of N,N-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions.

A flow reactor system analogous to that used for 4-bromo-2-chlorobenzoic acid synthesis could enhance reaction efficiency. For instance, palladium-catalyzed carbonylation in a tube-in-tube reactor at 110°C and 15 bar CO pressure achieves 76% yield for the acid precursor , suggesting that continuous-flow methodologies may reduce side reactions in ester synthesis.

Physicochemical Properties

Thermal and Spectral Characteristics

Based on data from 4-bromo-2-chlorobenzoic acid and related esters, 4-bromobenzyl 2-chlorobenzoate is expected to exhibit:

| Property | Value/Range |

|---|---|

| Melting Point | 80–90°C (predicted) |

| Boiling Point | 320–330°C (extrapolated) |

| Density | 1.6–1.8 g/cm³ |

| LogP (Partition Coefficient) | ~3.5 (indicative of high lipid solubility) |

The melting point is lower than that of 4-bromo-2-chlorobenzoic acid (171–175°C) due to reduced hydrogen bonding in the ester. Fourier-transform infrared (FTIR) spectroscopy would show characteristic peaks for ester carbonyl (~1740 cm⁻¹), C-Br (600–800 cm⁻¹), and C-Cl (550–750 cm⁻¹).

Solubility and Stability

The compound is likely soluble in organic solvents such as dichloromethane, ethyl acetate, and dimethyl sulfoxide (DMSO), but insoluble in water. Hydrolysis under acidic or basic conditions would regenerate 2-chlorobenzoic acid and 4-bromobenzyl alcohol, necessitating anhydrous storage conditions.

Chemical Reactivity and Functionalization

Nucleophilic Acyl Substitution

The ester carbonyl group is susceptible to nucleophilic attack. Reactions with amines or alcohols could yield amides or transesterified products, respectively. This reactivity profile aligns with applications in prodrug design or polymer chemistry.

Applications and Industrial Relevance

Pharmaceutical Intermediates

Halogenated benzoates are common intermediates in drug synthesis. For instance, 2-chlorobenzoic acid derivatives serve as precursors to nonsteroidal anti-inflammatory drugs (NSAIDs) . The bromine atom in 4-bromobenzyl 2-chlorobenzoate could facilitate radiolabeling for imaging agents or act as a leaving group in targeted therapies.

Materials Science

The compound’s thermal stability and halogen content suggest utility in flame retardants or liquid crystal materials. Brominated esters often enhance fire resistance in polymers by releasing bromine radicals that quench combustion chain reactions.

| Precautionary Measure | Implementation |

|---|---|

| Personal Protective Equipment (PPE) | Gloves, goggles, N95 mask |

| Storage | Refrigerated, inert atmosphere |

| Disposal | Incineration or approved waste facilities |

Environmental Impact

The compound’s persistence and bioaccumulation potential necessitate stringent containment to prevent aquatic contamination. Biodegradation studies on related esters indicate half-lives exceeding 60 days in water, highlighting the need for enzymatic or photocatalytic degradation strategies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume